

JNJ-28610244 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230

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These application notes provide detailed protocols for a selection of key in vitro assays to characterize the activity of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. The included methodologies cover receptor binding, cellular functional assays, and signaling pathway analysis.

Quantitative Data Summary

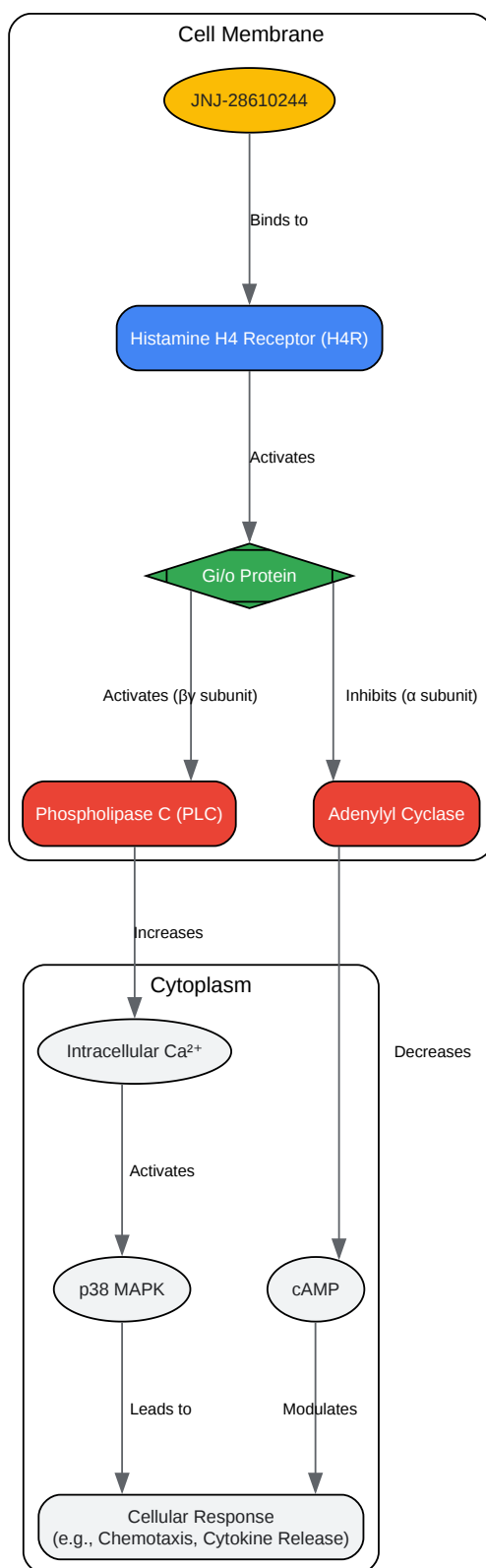
The following table summarizes the reported in vitro activities of JNJ-28610244.

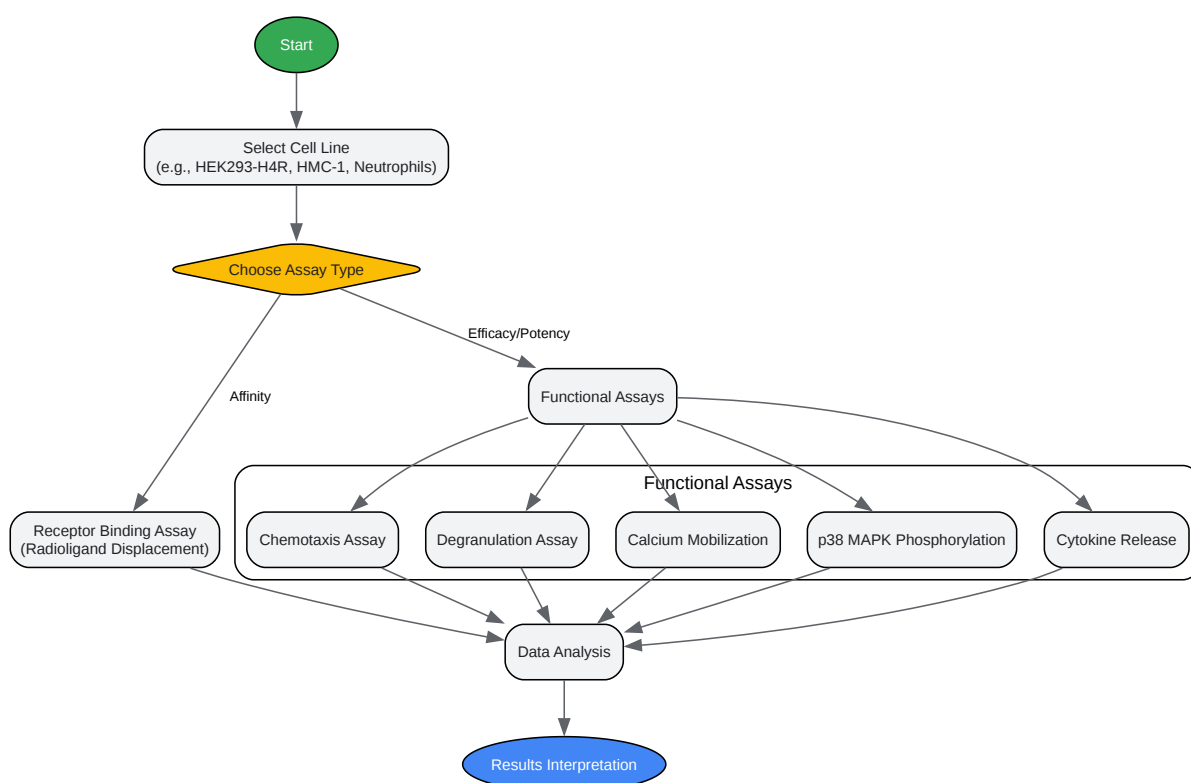
Parameter	Species	Assay Type	Cell Line/System	Value
pKi	Human	Radioligand Binding	CHO cells expressing hH4R	7.3 ^[1]
pEC50	Human	Functional Assay	Not Specified	7.0

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by an agonist such as JNJ-28610244 initiates a cascade of intracellular signaling events. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. The G α i subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels. The $\beta\gamma$ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca^{2+}) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately mediate the various cellular responses to H4R activation, including chemotaxis and modulation of inflammatory mediator release.





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References

- 1. researchgate.net [researchgate.net]
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